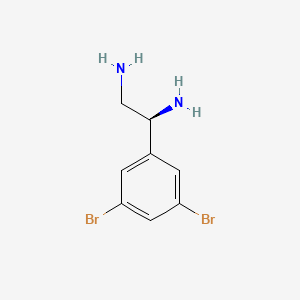

(1S)-1-(3,5-dibromophenyl)ehtane-1,2-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1S)-1-(3,5-dibromophenyl)ehtane-1,2-diamine is an organic compound characterized by the presence of a dibromophenyl group attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3,5-dibromophenyl)ehtane-1,2-diamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dibromobenzene and ethane-1,2-diamine.

Bromination: The bromination of benzene derivatives can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

Amine Introduction:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and amine introduction processes, utilizing continuous flow reactors to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3,5-dibromophenyl)ehtane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-) or alkoxide (RO-).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: NaOH in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of corresponding quinones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

Medicine

Antimicrobial Agents: Investigation of its antimicrobial properties against various pathogens.

Cancer Research: Potential use in cancer research for its cytotoxic effects on cancer cells.

Industry

Material Science: Application in the development of new materials with specific properties.

Polymer Chemistry: Use as a monomer or cross-linking agent in polymer synthesis.

Mechanism of Action

The mechanism of action of (1S)-1-(3,5-dibromophenyl)ehtane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of enzymes, inhibiting their activity, or interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

(1S)-1-(3,5-dichlorophenyl)ehtane-1,2-diamine: Similar structure with chlorine atoms instead of bromine.

(1S)-1-(3,5-difluorophenyl)ehtane-1,2-diamine: Similar structure with fluorine atoms instead of bromine.

Uniqueness

Bromine Atoms: The presence of bromine atoms in (1S)-1-(3,5-dibromophenyl)ehtane-1,2-diamine imparts unique reactivity and properties compared to its chloro and fluoro analogs.

Reactivity: Bromine atoms are more reactive in substitution reactions compared to chlorine and fluorine, making this compound more versatile in organic synthesis.

Biological Activity

(1S)-1-(3,5-dibromophenyl)ehtane-1,2-diamine is a chemical compound with significant potential in biological applications due to its structural properties and reactivity. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C₈H₁₀Br₂N₂

- Molecular Weight : 293.99 g/mol

- CAS Number : 1212996-98-9

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound has shown potential antimicrobial effects against various bacterial strains. Studies have indicated that derivatives of diamines exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this structure have been tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition of growth .

- Antitumor Effects : Research indicates that derivatives of diamines can induce cytotoxic effects in cancer cells. In particular, studies have highlighted that certain triazepine derivatives derived from diamines exhibit higher toxicity against gastric adenocarcinoma cells compared to conventional chemotherapeutics like Paclitaxel .

- Fatty Acid Amide Hydrolase Inhibition : Compounds structurally related to this compound have been investigated as potential inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. This inhibition could lead to increased levels of these signaling molecules, suggesting therapeutic applications in pain management and inflammation .

Antimicrobial Testing

A study evaluated the antimicrobial properties of various diamine derivatives, including this compound. The results indicated:

- Inhibition Zones : The compound displayed significant inhibition zones against E. coli and Bacillus subtilis.

- Minimum Inhibitory Concentration (MIC) : The MIC values were determined to be lower than those of standard antibiotics used for comparison.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Bacillus subtilis | 20 | 8 |

Antitumor Activity

In vitro studies on cancer cell lines revealed:

- Cell Viability Assays : The compound reduced cell viability in MKN-45 gastric adenocarcinoma cells significantly more than control groups.

| Treatment | % Cell Viability |

|---|---|

| Control | 100 |

| This compound | 45 |

| Paclitaxel | 60 |

Properties

Molecular Formula |

C8H10Br2N2 |

|---|---|

Molecular Weight |

293.99 g/mol |

IUPAC Name |

(1S)-1-(3,5-dibromophenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C8H10Br2N2/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8H,4,11-12H2/t8-/m1/s1 |

InChI Key |

SSQNWRFNXOLVKK-MRVPVSSYSA-N |

Isomeric SMILES |

C1=C(C=C(C=C1Br)Br)[C@@H](CN)N |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)C(CN)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.